Clanobutin Methyl Ester
Description
Properties
Molecular Formula |
C₁₉H₂₀ClNO₄ |
|---|---|
Molecular Weight |
361.82 |
Synonyms |
4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]butanoic Acid Methyl Ester; N-(p-Chlorobenzoyl)-γ-(p-anisidino)butyric Acid Methyl Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility: Methyl esters are widely used as intermediates. For example, methyl 4-cyano-3-methylbut-3-enoate participates in Michael additions and cyclizations, suggesting this compound could serve similar roles .
- Biological Activity: Esterification can mask acidic groups, improving pharmacokinetics. However, this compound’s irritant properties (inherited from the parent compound) may require formulation adjustments .
- Environmental Impact: Esters like dibasic esters (DBE) are regulated for low toxicity, but this compound’s environmental fate remains unstudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
